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Compound Name:
bromophenyl)ethanol

Cat. No. B1291641

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral B-amino alcohols are crucial building blocks in the synthesis of numerous
pharmaceuticals and biologically active compounds. The specific stereochemistry of these
molecules is often critical for their therapeutic efficacy. This document provides a detailed
protocol for the enantioselective synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a valuable
intermediate for drug discovery and development. The synthetic strategy involves a three-step
sequence starting from 3'-bromoacetophenone, proceeding through an a-azido ketone
intermediate, and culminating in a highly enantioselective asymmetric transfer hydrogenation.

Synthetic Strategy Overview

The enantioselective synthesis of 2-Amino-2-(3-bromophenyl)ethanol is achieved through
the following three key steps:

e a-Bromination: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone from 3'-
bromoacetophenone.

o Azidation: Conversion of the a-bromo ketone to 2-azido-1-(3-bromophenyl)ethanone.
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» Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the a-azido ketone

to the target chiral amino alcohol using a Noyori-type catalyst.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for each key

step in the synthesis.
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Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-
bromophenyl)ethanone

This protocol is adapted from a general procedure for the bromination of acetophenones.[1]

Materials:
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3'-Bromoacetophenone

Anhydrous Aluminum Chloride (AICI3)

Bromine (Br2)

Concentrated Hydrochloric Acid (HCI)

Ether

5% aqueous Sodium Bicarbonate (NaHCOs) solution

Anhydrous Sodium Sulfate (Na2S0a4)

Cracked ice

Procedure:

To a stirred solution of 3'-bromoacetophenone (0.1 mol) in a suitable solvent, add powdered
anhydrous aluminum chloride (0.11 mol) portion-wise at 0°C.

Allow the mixture to warm to room temperature and stir for 30 minutes.

Cool the reaction mixture to 0°C and add bromine (0.1 mol) dropwise over 30 minutes.

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and
then heat at 60°C for 1 hour.

Pour the reaction mixture slowly into a beaker containing a mixture of cracked ice and
concentrated hydrochloric acid.

Extract the aqueous layer with ether (3 x 100 mL).

Combine the organic layers and wash with water, 5% aqueous sodium bicarbonate solution,
and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield the crude product.
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 Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-
(3-bromophenyl)ethanone.

Step 2: Synthesis of 2-Azido-1-(3-
bromophenyl)ethanone

This protocol is a general method for the synthesis of a-azido ketones from a-bromo ketones.
Materials:

e 2-Bromo-1-(3-bromophenyl)ethanone

Sodium Azide (NaNs)

Dimethylformamide (DMF)

Deionized water

Ethyl acetate

Procedure:

¢ Dissolve 2-bromo-1-(3-bromophenyl)ethanone (10 mmol) in DMF (50 mL).
e Add sodium azide (12 mmol) to the solution.

 Stir the reaction mixture at room temperature for 24 hours.

» Pour the reaction mixture into deionized water (200 mL) and extract with ethyl acetate (3 x
50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The resulting 2-azido-1-(3-bromophenyl)ethanone is often used in the next step without
further purification.
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Step 3: Enantioselective Synthesis of 2-Amino-2-(3-
bromophenyl)ethanol

This protocol utilizes a Noyori-type asymmetric transfer hydrogenation. The choice of the
catalyst enantiomer ((R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN]) will determine the
stereochemistry of the final product.

Materials:

2-Azido-1-(3-bromophenyl)ethanone

(R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst

Formic acid (HCOOH)

Triethylamine (NEts)

Dichloromethane (DCM), anhydrous

Saturated aqueous Sodium Bicarbonate (NaHCOs) solution

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

e In aclean, dry flask, dissolve 2-azido-1-(3-bromophenyl)ethanone (5 mmol) in anhydrous
dichloromethane (25 mL).

e Add the (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst (0.01 mol%).

e Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.

« Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by
TLC or HPLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution until gas evolution ceases.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under
reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford the
enantiomerically enriched 2-Amino-2-(3-bromophenyl)ethanol.
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Caption: Overall synthetic workflow for 2-Amino-2-(3-bromophenyl)ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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